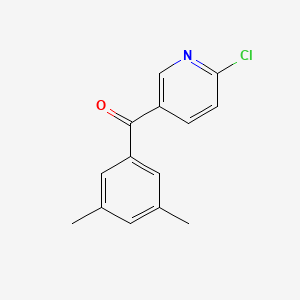

2-Chloro-5-(3,5-dimethylbenzoyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-9-5-10(2)7-12(6-9)14(17)11-3-4-13(15)16-8-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVVPTXLNPDLCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Therapeutic Potential of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine: A Technical Guide for Drug Discovery

Abstract

This technical guide explores the therapeutic potential of the novel chemical entity, 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine. While direct research on this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its constituent chemical moieties—the 2-chloropyridine scaffold and the 3,5-dimethylbenzoyl group—suggests a promising starting point for drug discovery programs. This document provides a scientifically-grounded rationale for its investigation, a proposed synthetic pathway, and a detailed roadmap for its preclinical evaluation, with a primary focus on oncology.

Introduction: Unveiling a Molecule of Interest

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] The inclusion of a chlorine atom at the 2-position, as seen in 2-chloropyridine, often serves to modulate the electronic properties of the ring and can be a key feature for interaction with biological targets.[2] 2-chloropyridine itself is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] Notably, some 2-chloro-pyridine derivatives have been investigated as potential antitumor agents.[1][4]

The second key feature of our target molecule is the 3,5-dimethylbenzoyl group. The benzoyl moiety is present in various biologically active compounds. For instance, benzoyl peroxide is a well-known topical agent with antimicrobial and anti-inflammatory properties, primarily used in the treatment of acne.[5][6][7][8] Its mechanism involves the release of free radical oxygen, which is bactericidal.[6] Furthermore, 3,5-dimethylbenzoyl chloride is a recognized intermediate in the synthesis of modern insecticides, highlighting the biological relevance of this substituted benzoyl structure.[9][10]

The conjugation of these two pharmacologically relevant moieties in 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine presents a unique chemical architecture that warrants investigation for novel therapeutic applications. This guide will primarily focus on its potential as an anticancer agent, while also acknowledging other potential avenues such as antimicrobial or insecticidal applications.

Synthesis and Characterization

A plausible and efficient synthetic route for 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine is proposed, leveraging established methodologies for the formation of benzoylpyridines.

Proposed Synthetic Pathway

A modular synthesis approach can be employed, starting from readily available precursors.[11] A potential route involves a Friedel-Crafts acylation reaction between 2-chloropyridine and 3,5-dimethylbenzoyl chloride in the presence of a suitable Lewis acid catalyst.

Caption: Proposed synthetic scheme for 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add 3,5-dimethylbenzoyl chloride (1.0 eq.) dropwise to the suspension while stirring.

-

Addition of 2-Chloropyridine: After the addition of the acyl chloride, add 2-chloropyridine (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

| Analytical Technique | Expected Outcome |

| ¹H NMR | Characteristic peaks corresponding to the protons on the pyridine and dimethylbenzoyl rings. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ketone), C-Cl, and aromatic C-H bonds. |

Preclinical Evaluation Workflow: A Focus on Oncology

Based on the potential antitumor activity of 2-chloropyridine derivatives, a comprehensive preclinical evaluation workflow is proposed to investigate the therapeutic potential of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine in oncology.

Caption: Preclinical evaluation workflow for 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine.

Phase 1: In Vitro Screening

The initial phase focuses on assessing the compound's general anticancer activity across a panel of cancer cell lines.

3.1.1. Cell Proliferation Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.

-

Protocol (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ values using non-linear regression analysis.

-

3.1.2. Apoptosis and Cell Cycle Analysis

If significant anti-proliferative activity is observed, subsequent assays will determine the mechanism of cell death.

-

Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry will be used to quantify apoptotic and necrotic cell populations.

-

Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry will be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Phase 2: Mechanism of Action (MoA) Studies

This phase aims to identify the specific molecular target(s) and signaling pathways affected by the compound.

3.2.1. Target Identification

-

Kinase Profiling: Given that many anticancer drugs target kinases, the compound will be screened against a panel of recombinant kinases to identify potential inhibitory activity.

-

Affinity-based Proteomics: Techniques such as chemical proteomics can be employed to identify the direct binding partners of the compound in cancer cell lysates.

3.2.2. Signaling Pathway Analysis

Once a potential target or pathway is identified, further validation is required.

Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.

-

Western Blotting: This technique will be used to assess the phosphorylation status of key proteins in the identified signaling pathway upon treatment with the compound.

-

Reporter Gene Assays: Luciferase reporter assays can be used to measure the activity of transcription factors downstream of the target pathway.

Phase 3: In Vivo Efficacy and Preliminary Safety

Promising candidates from in vitro studies will be advanced to in vivo models.

-

Xenograft Models: The compound will be administered to immunodeficient mice bearing tumors derived from human cancer cell lines to evaluate its ability to inhibit tumor growth.

-

Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. PD studies will correlate drug exposure with the modulation of the target in the tumor tissue.

-

Preliminary Toxicology: Maximum tolerated dose (MTD) studies will be conducted to determine the safety profile of the compound in vivo.

Alternative Therapeutic Avenues

While the primary focus of this guide is oncology, the structural components of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine suggest other potential applications that could be explored in parallel or as a secondary focus.

| Therapeutic Area | Rationale | Proposed Initial Screens |

| Antimicrobial | The benzoyl moiety is known for its antimicrobial properties. The pyridine ring is also a common scaffold in antimicrobial agents. | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. |

| Insecticidal | 3,5-Dimethylbenzoyl chloride is a precursor for modern insecticides. | Screening against common agricultural pests (e.g., aphids, mites) and disease vectors (e.g., mosquitoes). |

Conclusion

2-Chloro-5-(3,5-dimethylbenzoyl)pyridine represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By systematically evaluating its biological activity, beginning with a focus on oncology, a comprehensive understanding of its promise as a drug candidate can be achieved. The structured, multi-phase approach outlined in this guide provides a robust framework for the efficient and scientifically rigorous investigation of this promising molecule, from initial synthesis to preclinical proof-of-concept.

References

- Akishina, E. A., et al. (2022). Synthesis of 4-Acetyl- and 4-Benzoylpyridine Derivatives with 1,2-Azole Fragments. Russian Journal of General Chemistry, 92(5), 865-873.

- Deck, J. A., & Graber, E. M. (2024). Benzoyl Peroxide. In StatPearls.

- IJARESM. (2025). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation.

- PMC. (n.d.).

- Akishina, E. A., et al. (2022). Synthesis of 4-Acetyl- and 4-Benzoylpyridine Derivatives with 1,2-Azole Fragments.

- PubMed. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents.

- Patsnap Synapse. (2024).

- PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- ResearchGate. (n.d.).

- JDDonline. (n.d.).

- WebMD. (2024). Benzoyl Peroxide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

- Chempanda. (n.d.).

- Wikipedia. (n.d.). 2-Chloropyridine.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride.

- PubChem. (n.d.). 3,5-Dimethylbenzoyl Chloride.

- Agrochemicals. (2026). The Role of 3,5-Dimethylbenzoyl Chloride in Modern Agrochemical Synthesis.

- PubMed. (2016).

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ChemicalBook. (2026). 3,5-Dimethylbenzoyl chloride | 6613-44-1.

- MDPI. (2022).

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is Benzoyl Peroxide used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzoyl Peroxide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. nbinno.com [nbinno.com]

- 10. 3,5-Dimethylbenzoyl chloride | 6613-44-1 [chemicalbook.com]

- 11. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of benzoyl pyridine derivatives in medicinal chemistry

An In-Depth Technical Guide to Benzoyl Pyridine Derivatives in Medicinal Chemistry

Abstract

The pyridine ring is a fundamental heterocyclic scaffold that is present in a vast number of natural products and synthetic compounds with significant biological activity.[1] When functionalized with a benzoyl group, the resulting benzoylpyridine core acts as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[2][3] This versatility has led to the development of benzoyl pyridine derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive review of the medicinal chemistry of benzoyl pyridine derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to create these molecules, explore their diverse pharmacological applications through detailed structure-activity relationship (SAR) analyses, and present their mechanisms of action. This guide aims to bridge the gap between synthesis and application, offering field-proven insights and detailed protocols to accelerate the discovery of novel therapeutics based on this remarkable scaffold.

Part 1: The Benzoyl Pyridine Core: A Privileged Scaffold in Drug Discovery

The fusion of a pyridine ring and a benzoyl moiety creates a unique chemical architecture. The pyridine, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and imparts polarity, which can enhance solubility and bioavailability.[4] The benzoyl group provides a rigid, aromatic system capable of engaging in π-π stacking and hydrophobic interactions within protein binding pockets. The ketone linker offers a point for hydrogen bonding and can be a crucial anchor for receptor binding. This combination of features makes the benzoylpiperidine fragment, a related structure, a metabolically stable and versatile frame for drug design.[2][3][5] The adaptability of this core structure allows for systematic modification at multiple positions, enabling chemists to fine-tune the pharmacological profile of the resulting derivatives to achieve high potency and selectivity for various biological targets.

Part 2: Synthetic Strategies for Benzoyl Pyridine Derivatives

The construction of the benzoyl pyridine scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

-

Friedel-Crafts and Related Acylations: A common approach involves the reaction of cyanopyridines with substituted benzenes in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.[6] This method is effective for introducing the benzoyl group onto the pyridine ring. The reaction must be conducted under anhydrous conditions as water can deactivate the catalyst.[6]

-

Oxidation of Phenyl(pyridin-2-yl)methanol: This precursor can be oxidized to the corresponding ketone using various oxidizing agents. While traditional methods used toxic reagents like potassium dichromate, modern approaches utilize milder and more environmentally friendly catalysts, such as ionic hydrides with dry air or oxygen, achieving high yields of up to 95%.[7]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide a versatile method for constructing the C-C bond between the pyridine and benzoyl moieties.

Illustrative Synthetic Workflow

The following diagram illustrates a general and efficient method for the 2-acylation of pyridines using an oxidative approach.

Caption: General workflow for the synthesis of 2-benzoylpyridines.[8]

Part 3: Pharmacological Applications and Structure-Activity Relationships (SAR)

Benzoyl pyridine derivatives have demonstrated significant therapeutic potential across several disease areas. The following sections explore their activity, highlighting key compounds and the structural features that govern their efficacy.

Anticancer Activity

The benzoyl pyridine scaffold is a cornerstone in the development of novel anticancer agents, targeting various hallmarks of cancer.

Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a prime target for cancer chemotherapy. Benzoyl pyridine derivatives have emerged as potent inhibitors of tubulin polymerization by binding to the colchicine site.

A notable series of 6-aryl-2-benzoyl-pyridines has been developed, with compound 4v being exceptionally potent, exhibiting an average IC50 of approximately 1.8 nM against a panel of cancer cell lines.[9][10] X-ray crystallography confirmed that 4v binds directly to the colchicine site on tubulin.[9] In vivo studies showed that 4v effectively suppressed melanoma tumor growth, disrupted tumor angiogenesis, and induced apoptosis.[9][10]

| Compound | R1 (Aryl group at C6) | R2 (Benzoyl group sub.) | Average IC50 (nM) |

| 4a | Phenyl | 3,4,5-trimethoxy | 10.5 |

| 4t | 4-Methoxyphenyl | 3,4,5-trimethoxy | 2.6 |

| 4v | 3-Fluoro-4-methoxyphenyl | 3,4,5-trimethoxy | 1.8 |

| 4w | 3-Chloro-4-methoxyphenyl | 3,4,5-trimethoxy | 2.1 |

| Data synthesized from J. Med. Chem. 2020, 63(2), 827-846.[9][10] |

Structure-Activity Relationship (SAR) Insights:

-

Aryl Group at C6: The presence of a substituted phenyl ring at the 6-position of the pyridine is crucial for activity.

-

Substitution on the Aryl Group: Electron-donating groups, particularly a methoxy group at the para-position, enhance potency. Halogen substitution at the meta-position (e.g., Fluoro or Chloro) further improves activity, as seen in the most potent compound, 4v .[9]

-

Benzoyl Group: A 3,4,5-trimethoxy substitution pattern on the benzoyl ring is consistently found in the most active compounds, mimicking the trimethoxyphenyl ring of colchicine.

Caption: Mechanism of action for benzoyl pyridine tubulin inhibitors.

The 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine scaffold has been identified as a potent inhibitor of cancer cell proliferation, with a proposed mechanism involving the disruption of phospholipid metabolism via inhibition of PI-PLC.[11]

In a recent study, a library of analogues featuring benzoyl or secondary benzyl alcohol tethers at the 5-position was synthesized and evaluated.[11] It was found that compounds with a secondary alcohol linker had superior efficacy compared to their ketone (benzoyl) counterparts. The most potent compounds, 7h and 7i , demonstrated IC50 concentrations of 25–50 nM against HCT116 and MDA-MB-231 cancer cells.[11]

SAR Insights:

-

Linker at C5: Reducing the benzoyl ketone to a secondary alcohol consistently improved anti-proliferative activity.[11]

-

Eastern Ring (R2): A 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was important for maximizing activity.[11]

-

Western Ring (R1): Electron-rich substituents like alkoxy groups on the phenyl ring of the benzoyl/benzyl alcohol moiety improved activity.[11]

P-glycoprotein (Pgp) is a major contributor to multidrug resistance in cancer. Certain 2-benzoylpyridine thiosemicarbazones have been shown to "hijack" lysosomal Pgp in resistant cells.[12] These compounds chelate copper, form redox-active complexes, and mediate Pgp-dependent lysosomal membrane permeabilization (LMP), leading to potent cytotoxicity specifically in resistant cells.[12] This novel mechanism represents a promising strategy for targeting and eliminating drug-resistant tumors.

Antimicrobial Activity

The benzoyl pyridine scaffold has also been exploited for the development of agents to combat microbial infections.

A study on 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones revealed several compounds with promising in vitro antibacterial and antifungal properties.[13] Similarly, copper (II) complexes of 2-benzoylpyridine-based hydrazones have shown significantly enhanced antimicrobial activity compared to the hydrazone ligands alone, demonstrating the potential of metal complexes in this therapeutic area.[14]

| Compound Class | Organism | Activity | Reference |

| 5-Benzoyl-2-pyridones | Bacteria & Fungi | In vitro activity | [13] |

| 2-Benzoylpyridine Hydrazones | Candida albicans | Significant antifungal activity | [14] |

| 1-Benzoyl Pyrazoles | S. aureus, E. coli, C. albicans | Moderate to good antimicrobial activity | [15] |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Strong activity, low resistance development | [16] |

Anti-inflammatory Activity

Several series of pyridine derivatives incorporating a benzoyl or related acyl group have been investigated for anti-inflammatory properties. For example, certain newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives were evaluated and showed notable anti-inflammatory and analgesic activities when compared to diclofenac.[17] Another study on 7-acyl substituted 1-benzoxepanes found that the benzoyl derivatives were more active than their halogenobenzoyl counterparts.[18] These findings underscore the potential of the benzoyl pyridine core in developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

Part 4: Case Study: Detailed Experimental Protocol

To provide a practical, field-proven methodology, this section details a representative synthesis for a pyridine derivative of benzoyl-phenoxy-acetamide, a class of compounds investigated for anti-glioblastoma activity.[19]

Synthesis of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-3-yl)propenamide (HR67)

Causality: This multi-step procedure ensures the formation of the final product in high yield by first preparing a stable suspension of the aminopyridine and base to ensure dryness, followed by the slow addition of the reactive fenofibric chloride at low temperatures to control the exothermic reaction and prevent side-product formation. The final heating step drives the reaction to completion.

Step-by-Step Methodology:

-

Preparation of the Amine Suspension:

-

In a dry, nitrogen-flushed flask, suspend 3-aminopyridine (14.2 g; 0.15 mol) and anhydrous sodium carbonate (42.4 g; 0.4 mol) in dry pyridine.

-

Sonicate the suspension for 30 minutes.

-

Leave the mixture to stand at room temperature overnight in a closed system under a nitrogen atmosphere to ensure complete dryness.

-

-

Preparation of Fenofibric Chloride (FFC):

-

This step should be performed in a separate flask under a nitrogen atmosphere.

-

To a solution of fenofibric acid in dry dichloromethane, slowly add oxalyl chloride.

-

Stir the reaction at room temperature until the evolution of gas ceases. The resulting solution of FFC is used directly in the next step.

-

-

Coupling Reaction:

-

Cool the pyridine suspension from Step 1 to 0–5 °C using an ice-water bath.

-

Slowly add a dichloromethane solution of freshly prepared FFC to the cold pyridine suspension under a nitrogen atmosphere.

-

Stir the reaction mixture at 0–5 °C for 3 hours.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Finally, heat the reaction mixture to 60 °C for an additional 3 hours.

-

-

Isolation and Purification:

-

Remove the solvent by rotary evaporation under reduced pressure.

-

Add water to the residue, which will precipitate the crude product.

-

Isolate the solid product by filtration.

-

Wash the filter cake extensively with water to remove pyridine and inorganic salts.

-

Dry the purified product under vacuum.

-

Part 5: Challenges and Future Perspectives

While benzoyl pyridine derivatives have shown immense promise, several challenges remain. Achieving isoform selectivity for protein targets, improving pharmacokinetic profiles (ADME), and minimizing off-target toxicities are ongoing hurdles in the drug development process.

The future of benzoyl pyridine research is bright. The application of computational modeling and structure-based drug design will continue to rationalize SAR trends and guide the synthesis of more potent and selective inhibitors.[19] Exploring novel biological targets beyond those already established and developing derivatives as chemical probes or diagnostic agents are exciting future directions.[2][3] Furthermore, the development of innovative, sustainable synthetic methodologies will be crucial for the large-scale production of these valuable compounds.[8]

Part 6: Conclusion

The benzoyl pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent versatility, arising from the unique combination of the pyridine and benzoyl moieties, has enabled the development of a diverse range of bioactive compounds. From potent tubulin inhibitors for cancer therapy to novel agents for combating microbial resistance, these derivatives continue to make a significant impact on the field of drug discovery. The continued exploration of this chemical space, guided by rational design and innovative synthesis, promises to deliver the next generation of therapeutics for a multitude of human diseases.

References

-

Li, W., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846. [Link][9][10]

-

Huszcza, W., et al. (2022). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports. [Link][19]

-

ACS Publications. (2019). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]

-

Seebacher, N., et al. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry. [Link][12]

-

van Rensburg, M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules. [Link][11]

-

Abdel-Gawad, H., et al. (2023). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Journal of the Serbian Chemical Society. [Link][13]

-

Sánchez-Carranza, P. A., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules. [Link]

-

Google Patents. (1975). Process for preparation of benzoylpyridines and derivatives. [6]

-

Wang, Q., et al. (2020). Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. Anticancer Agents in Medicinal Chemistry. [Link]

-

Adebayo, G. A., et al. (2024). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. Chemistry & Chemical Technology. [Link][14]

-

Google Patents. (2015). Synthesis method of 2-benzoylpyridine. [7]

-

Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link][2]

-

ResearchGate. (2014). Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. [Link][20]

-

ACS Publications. (2010). Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link][4]

-

Pop, O., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link][1]

-

Semantic Scholar. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

-

ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link][5]

-

Journal of Pharmaceutical Science and Bioscientific Research. (2016). Synthesis and Antimicrobial Evaluation of Novel 1-Benzoyl Pyrazole Derivatives. [Link][15]

-

Al-Said, M. S., et al. (2008). Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives. Arzneimittelforschung. [Link][17]

-

PubMed. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link][3]

-

Lesyak, A. I., et al. (1993). Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes. Arzneimittelforschung. [Link][18]

-

Arabian Journal of Chemistry. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]

-

MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

ResearchGate. (2021). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [Link]

-

The Good Scents Company. (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone. [Link]

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Sciforum. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]

-

Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link][16]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 7. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 8. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jpsbr.org [jpsbr.org]

- 16. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 17. Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes for the Synthesis of Advanced Pharmaceutical Intermediates using 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical development, the strategic design of molecular scaffolds is paramount. The pyridine ring, a privileged structure in medicinal chemistry, serves as a core component in numerous FDA-approved drugs. The compound 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine represents a highly versatile, yet specialized, building block for the synthesis of complex drug candidates. Its utility is derived from two distinct and orthogonally reactive functional handles:

-

The 2-Chloropyridine Moiety: This site is an electrophilic handle primed for modern palladium-catalyzed cross-coupling reactions. The chlorine atom, while less reactive than bromine or iodine, offers advantages in terms of cost and availability, and its reactivity can be unlocked with appropriately designed catalyst systems. This position is ideal for introducing aryl (C-C coupling) or amino (C-N coupling) substituents, which are foundational transformations in drug discovery.[1][2]

-

The Benzoyl Ketone: This functional group provides a secondary site for a wide array of chemical modifications. It can be reduced to a secondary alcohol, serve as an anchor point for building more complex side chains, or be converted into other functional groups, allowing for late-stage diversification of a lead compound.

This guide provides detailed protocols for leveraging the 2-chloro position of this intermediate in two of the most powerful and widely used reactions in pharmaceutical synthesis: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.

Physicochemical Properties

The fundamental properties of the starting intermediate are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.71 g/mol |

| IUPAC Name | (6-chloropyridin-3-yl)(3,5-dimethylphenyl)methanone |

| CAS Number | 1187168-10-0 (Isomer reference) |

| Appearance | Off-white to yellow solid (Predicted) |

| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene) |

Application Note 1: Synthesis of N-Aryl Pyridin-2-amine Scaffolds via Buchwald-Hartwig Amination

Scientific Context & Rationale

The N-aryl-2-aminopyridine scaffold is a cornerstone of many targeted therapies, particularly in oncology, where it functions as a "hinge-binding" motif in numerous kinase inhibitors. The Buchwald-Hartwig amination is the preeminent method for constructing this C-N bond, offering broad functional group tolerance and high efficiency.[3]

The primary challenge in coupling 2-chloropyridines is the relative inertness of the C-Cl bond towards oxidative addition, the rate-limiting step of the catalytic cycle.[4] To overcome this, this protocol employs a state-of-the-art catalytic system:

-

Palladium Precatalyst: A G3 (third-generation) palladacycle is used. These catalysts are air-stable and reliably generate the active, monoligated Pd(0) species in solution, leading to more reproducible results than sources like Pd(OAc)₂.[2]

-

Ligand: A bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos) is essential. The steric bulk promotes the reductive elimination of the product, while the electron-donating nature facilitates the difficult oxidative addition of the C-Cl bond.[4]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle without competing side reactions.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize a representative N-(4-methoxyphenyl)-5-(3,5-dimethylbenzoyl)pyridin-2-amine intermediate.

Materials:

-

2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (1.0 equiv)

-

4-Methoxyaniline (1.2 equiv)

-

BrettPhos Pd G3 Precatalyst (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene (degassed)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (1.0 equiv), 4-methoxyaniline (1.2 equiv), BrettPhos Pd G3 precatalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The active Pd(0) catalyst is sensitive to oxygen and will be deactivated if the atmosphere is not scrupulously inert.[4]

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M. Causality: The use of dry, degassed solvent is critical to prevent quenching of the strong base and to avoid side reactions like hydrodehalogenation.[4]

-

Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water, then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-aryl pyridin-2-amine product.

Application Note 2: Synthesis of 2-Aryl Pyridine Scaffolds via Suzuki-Miyaura Coupling

Scientific Context & Rationale

The biaryl motif is another exceptionally important structure in pharmaceuticals. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is the most widely used reaction for creating these C(sp²)-C(sp²) bonds due to its operational simplicity and the stability and low toxicity of the boronic acid reagents.[5][6]

This protocol outlines a general procedure for the Suzuki coupling of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine. Key considerations for this transformation include:

-

Catalyst and Ligand: A combination of a simple palladium source like Palladium(II) Acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like SPhos is highly effective for activating 2-chloropyridines.[7]

-

Base and Solvent: The reaction requires a base to activate the boronic acid in the transmetalation step. A moderately strong inorganic base like potassium phosphate (K₃PO₄) is often ideal. A biphasic solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic-soluble and water-soluble components of the reaction.[7][8]

Catalytic Cycle Diagram: The Suzuki-Miyaura Reaction

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a representative 2-(4-fluorophenyl)-5-(3,5-dimethylbenzoyl)pyridine intermediate.

Materials:

-

2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (1.0 equiv)

-

4-Fluorophenylboronic acid (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v, degassed)

Procedure:

-

Reagent Setup: To a Schlenk flask, add 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Seal the flask and perform the evacuate/backfill cycle with Argon or Nitrogen three times.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a substrate concentration of 0.1 M. Causality: Water is essential for the transmetalation step, helping to activate the boronic acid and solubilize the inorganic base.[7]

-

Reaction: Heat the biphasic mixture to 100 °C with vigorous stirring to ensure adequate mixing between the phases.

-

Monitoring: Monitor the reaction for the disappearance of starting material using LC-MS or TLC (typically 2-16 hours).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

-

Extraction: Transfer to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl pyridine product.

Quality Control & Analytical Protocol

Accurate monitoring of reaction progress and confirmation of final product purity are essential. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary tool for this analysis.[9][10]

Protocol: Reaction Monitoring and Purity Analysis by HPLC-MS

-

Sample Preparation: During the reaction, carefully take a small aliquot (~5-10 µL) from the reaction mixture under an inert atmosphere. Quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water. Vortex thoroughly.

-

HPLC-MS Analysis: Inject a small volume (e.g., 1-5 µL) of the diluted sample onto the HPLC-MS system.

-

Data Analysis: Monitor the disappearance of the starting material peak (2-Chloro-5-(3,5-dimethylbenzoyl)pyridine) and the appearance of the product peak at their respective retention times. Confirm the identity of the peaks by their mass-to-charge ratio (m/z) from the mass spectrometer.

-

Final Purity: For the final, purified product, prepare a standard solution (e.g., 1 mg/mL in acetonitrile) and inject it to determine the purity by integrating the peak area at a suitable UV wavelength (e.g., 254 nm).

Typical QC Specifications for Final Product

| Test | Specification | Method |

| Appearance | White to Light Yellow Solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |

| Purity | ≥ 98.0% | HPLC (UV, 254 nm) |

| Mass Confirmation | Matches calculated exact mass ± 5 ppm | High-Resolution Mass Spectrometry (HRMS) |

| Residual Solvents | ≤ 5000 ppm (Toluene), ≤ 880 ppm (Ethyl Acetate) | GC-Headspace |

References

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews. [Link]

-

Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015). Tetrahedron. [Link]

-

Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. ResearchGate. [Link]

-

Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (2021). Reaction Chemistry & Engineering. [Link]

-

The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Synthetic Communications. [Link]

-

Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). Nature Communications. [Link]

-

Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]

-

Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

Sources

- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. vapourtec.com [vapourtec.com]

Step-by-step laboratory procedure for synthesizing (6-chloropyridin-3-yl)(3,5-dimethylphenyl)methanone

This document outlines a validated laboratory protocol for the synthesis of (6-chloropyridin-3-yl)(3,5-dimethylphenyl)methanone . This procedure is designed for medicinal chemistry applications where high purity and yield are required, utilizing the Weinreb Amide strategy to prevent over-addition side reactions common with direct Grignard additions to acid chlorides.

Part 1: Strategic Analysis & Retrosynthesis

Rationale: Direct addition of Grignard reagents to 6-chloronicotinoyl chloride often results in the formation of tertiary alcohols (over-addition) or complicates purification due to the reactivity of the pyridine ring. The Weinreb amide route is selected as the "Gold Standard" for this transformation because the stable 5-membered chelate intermediate prevents the addition of a second equivalent of the nucleophile, ensuring exclusive ketone formation upon hydrolysis.

Retrosynthetic Logic:

-

Target: (6-chloropyridin-3-yl)(3,5-dimethylphenyl)methanone[1][2]

-

Disconnection: C(O)–Aryl bond.

-

Intermediates:

Caption: Retrosynthetic pathway utilizing the Weinreb amide intermediate to ensure selective ketone formation.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of N-methoxy-N-methyl-6-chloronicotinamide

This step converts the acid chloride into the stable Weinreb amide.[2]

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

|---|---|---|---|---|

| 6-Chloronicotinoyl chloride | 176.00 | 1.0 | 5.00 g (28.4 mmol) | Starting Material |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | 3.32 g (34.1 mmol) | Amine Source |

| Triethylamine (TEA) | 101.19 | 2.5 | 9.9 mL (71.0 mmol) | Base (Acid Scavenger) |

| Dichloromethane (DCM) | - | - | 100 mL | Solvent (Anhydrous) |[2][3]

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

-

Solubilization: Add N,O-dimethylhydroxylamine hydrochloride (3.32 g) and anhydrous DCM (100 mL). The salt will be suspended.

-

Base Addition: Cool the suspension to 0°C (ice bath). Add Triethylamine (9.9 mL) dropwise over 10 minutes. The mixture will become a clear solution or a fine suspension of amine salts.

-

Acylation: Add 6-Chloronicotinoyl chloride (5.00 g) portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 15 minutes, maintaining the temperature < 5°C.

-

Note: The reaction is exothermic. Control addition rate to prevent runaway heating.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

-

Workup:

-

Quench with saturated NaHCO₃ (50 mL).

-

Separate phases.[5] Extract the aqueous layer with DCM (2 x 30 mL).

-

Wash combined organics with 1M HCl (50 mL) to remove excess TEA/amine, then Brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically a pale yellow oil or solid. If necessary, purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Yield Expectation: 85–95% (Pale yellow solid).

Step 2: Grignard Addition to Form (6-chloropyridin-3-yl)(3,5-dimethylphenyl)methanone

The Weinreb amide is reacted with the aryl Grignard reagent.[2]

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

|---|---|---|---|---|

| Weinreb Amide (from Step 1) | 200.62 | 1.0 | 4.00 g (19.9 mmol) | Electrophile |

| 3,5-Dimethylphenylmagnesium bromide | ~209.3 | 1.3 | 26.0 mL (0.5M in THF) | Nucleophile |

| Tetrahydrofuran (THF) | - | - | 60 mL | Solvent (Anhydrous) |

| 1M HCl (aq) | - | - | 50 mL | Quench/Hydrolysis |[2]

Procedure:

-

Setup: Oven-dry a 250 mL 3-neck RBF. Equip with a pressure-equalizing addition funnel, nitrogen inlet, and stir bar.

-

Dissolution: Dissolve the Weinreb amide (4.00 g) in anhydrous THF (60 mL) and cool to 0°C .

-

Grignard Addition: Transfer the 3,5-Dimethylphenylmagnesium bromide solution (26.0 mL, 0.5M) to the addition funnel via cannula (air-sensitive!).

-

Reaction: Dropwise add the Grignard reagent to the cold amide solution over 20–30 minutes.

-

Observation: A color change (often to yellow/orange) indicates the formation of the tetrahedral magnesium chelate.

-

-

Completion: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Monitoring: TLC (Hexane:EtOAc 3:1). The amide spot should be fully consumed.

-

-

Quench & Hydrolysis (Critical):

-

Cool the mixture back to 0°C.

-

Slowly add 1M HCl (50 mL). Caution: Exothermic gas evolution.

-

Stir vigorously for 20 minutes to ensure complete hydrolysis of the stable intermediate into the ketone.

-

-

Extraction:

-

Dilute with EtOAc (100 mL).[5] Separate layers.

-

Extract aqueous layer with EtOAc (2 x 50 mL).

-

Wash combined organics with saturated NaHCO₃ (to neutralize acid), water, and brine.

-

Dry (MgSO₄) and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO₂, 5% → 20% EtOAc in Hexanes).

Yield Expectation: 75–85% (White to off-white crystalline solid).[2]

Part 3: Workflow Visualization

Caption: Operational workflow for the two-step synthesis of the target diaryl ketone.

References

-

Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link[2]

- Knochel, P.; et al. (2011). "Functionalization of Pyridines via Organometallic Intermediates". Handbook of Metathesis, Vol 2. (General reference for Pyridyl-Grignard handling).

-

Sigma-Aldrich. (2024). "Product Specification: 3,5-Dimethylphenylmagnesium bromide 0.5M in THF". Link[2]

-

University of Bologna. (2015). "Organocatalytic Desymmetrization Reactions: Preparation of Weinreb Amides from Nicotinoyl Chlorides". Doctoral Thesis Repository. (Validates Step 1 conditions). Link

-

PubChem. (2024). "Compound Summary: 6-Chloro-N-methoxy-N-methylnicotinamide". Link[2]

Sources

- 1. 1187169-23-8|(6-Chloropyridin-3-yl)(3-phenoxyphenyl)methanone|BLD Pharm [bldpharm.com]

- 2. US20170273972A1 - Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

Application Note: Strategic Friedel-Crafts Acylation for the Synthesis of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine

[1]

Executive Summary

The synthesis of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine presents a classic paradox in electrophilic aromatic substitution. The target molecule combines an electron-deficient nitrogen heterocycle (2-chloropyridine) with a specific meta-substituted benzoyl moiety. Standard Friedel-Crafts protocols often fail due to two primary factors:

-

Pyridine Deactivation: The basic nitrogen atom coordinates with Lewis acids (e.g., AlCl₃), forming a super-electrophile "sink" that deactivates the ring toward acylation.[1]

-

Regiochemical Mismatch: Attempting to synthesize the benzoyl fragment via acylation of m-xylene predominantly yields the 2,4-dimethyl isomer, not the required 3,5-dimethyl isomer.[1]

This Application Note details the "Pre-Installed Motif" Strategy , a modified Friedel-Crafts protocol that utilizes 3,5-dimethylbenzoyl chloride and 2-chloropyridine .[1] Unlike standard methods, this protocol employs a High-Loading Lewis Acid technique to overcome nitrogen complexation, ensuring the successful formation of the target 3,5-isomer.[1]

Strategic Analysis & Mechanistic Insight

The "Lewis Acid Sink" Challenge

In standard Friedel-Crafts acylation, 1.1 equivalents of AlCl₃ are sufficient to generate the acylium ion. However, when the substrate is a pyridine derivative, the nitrogen lone pair acts as a potent Lewis base.[1]

-

Step 1 (The Sink): The first equivalent of AlCl₃ binds irreversibly to the pyridine nitrogen. This creates a positively charged complex that is highly deactivated toward electrophilic attack.

-

Step 2 (The Activation): A second equivalent of AlCl₃ is required to activate the acyl chloride.

-

Step 3 (The Reaction): The reaction requires harsh conditions (reflux in high-boiling solvents) to force the acylium ion to attack the deactivated pyridine ring.

Pathway Visualization

The following diagram illustrates the competitive coordination pathways that dictate the stoichiometry of this reaction.

Figure 1: Mechanistic pathway showing the necessity of excess Lewis Acid to overcome N-complexation.[1]

Detailed Experimental Protocol

Method: High-Loading Friedel-Crafts Acylation

Objective: Synthesize 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine via direct acylation of 2-chloropyridine.[1]

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role |

| 2-Chloropyridine | 113.54 | 1.0 | Substrate |

| 3,5-Dimethylbenzoyl chloride | 168.62 | 1.2 | Acylating Agent (Pre-installed isomer) |

| Aluminum Chloride (AlCl₃) | 133.34 | 3.0 | Catalyst (Anhydrous) |

| 1,2-Dichloroethane (DCE) | - | Solvent | High-boiling solvent (83°C) |

| HCl (aq) | - | Quench | Hydrolysis |

Step-by-Step Workflow

1. Catalyst Activation (Inert Atmosphere Required)

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Flush the system with Argon or Nitrogen.

-

Charge the flask with Aluminum Chloride (3.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) (5-10 volumes relative to substrate).

-

Note: AlCl₃ is hygroscopic; handle quickly or in a glovebox.

2. Formation of the "Sink" Complex

-

Cool the slurry to 0°C using an ice bath.

-

Add 2-Chloropyridine (1.0 equiv) dropwise over 15 minutes.

-

Observation: A significant exotherm will occur, and the slurry may thicken or change color (often yellow/orange) as the N-AlCl₃ complex forms.

-

Stir at 0°C for 30 minutes to ensure complete complexation.

3. Acylium Ion Generation & Reaction

-

Add 3,5-Dimethylbenzoyl chloride (1.2 equiv) dropwise to the mixture at 0°C.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to Reflux (83°C) .

-

Reaction Time: Monitor via HPLC or TLC. Reaction typically requires 12–24 hours due to the deactivated nature of the pyridine ring.

4. Quenching & Workup (Critical Safety Step)

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly onto a mixture of Ice and concentrated HCl (approx. 100 mL). Caution: Vigorous evolution of HCl gas and heat.

-

Stir for 1 hour to break the Aluminum-Nitrogen complex.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

5. Purification

-

The crude residue will likely contain unreacted 2-chloropyridine.

-

Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 90:10 to 70:30).

-

Target Product: 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (Solid).[1]

Process Flow Diagram

Figure 2: Operational workflow for the high-loading Lewis Acid protocol.

Critical Scientific Note: Regioselectivity & Isomer Control

It is imperative to address why the "Reverse Friedel-Crafts" (reacting 6-chloronicotinoyl chloride with xylene) is NOT recommended for this specific isomer.

| Parameter | Direct Method (Recommended) | Reverse Method (Not Recommended) |

| Reagents | 3,5-Dimethylbenzoyl chloride + 2-Chloropyridine | 6-Chloronicotinoyl chloride + m-Xylene |

| Mechanism | Acylation of Pyridine | Acylation of Benzene derivative |

| Major Product | 3,5-Dimethyl isomer (Pre-defined) | 2,4-Dimethyl isomer (Ortho/Para direction) |

| Regiocontrol | 100% (Structurally fixed) | <5% (Thermodynamically disfavored) |

| Yield | Low to Moderate (30-50%) | High (but wrong isomer) |

References

-

Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid stoichiometry in heterocyclic acylation).

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Details the reactivity of pyridine N-oxides and complexes). Link

-

Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-... (Describes similar chloropyridine intermediate handling). Link

-

Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Application Note. (General protocols for acylation). Link

Sources

- 1. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 2. oro.open.ac.uk [oro.open.ac.uk]

- 3. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tdcommons.org [tdcommons.org]

- 6. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Purification strategies for removing impurities from 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine

Technical Support Center: Purification of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine

Module 1: Diagnostic & Triage – Know Your Impurity Profile

User Query: "My crude product is a dark amber oil/solid. HPLC shows 85% purity. What are the likely contaminants?"

Scientist Response: Before initiating purification, we must diagnose the "Patient Zero" of your reaction mixture. Based on the standard synthesis routes (Friedel-Crafts acylation or Grignard/Lithiation coupling), your crude 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (CAS: 1187168-10-0 analogs) likely contains specific classes of impurities.

Table 1: Common Impurity Profile & Diagnostic Signatures

| Impurity Type | Likely Origin | Diagnostic Signature (TLC/HPLC) | Removal Strategy |

| 3,5-Dimethylbenzoic Acid | Hydrolysis of starting acid chloride | Streaking on TLC (acidic); Broad peak | Base Wash (NaHCO₃/NaOH) |

| 2-Chloropyridine / Isomers | Unreacted starting material | Low retention time (non-polar); Distinct odor | High Vac Distillation or Recrystallization |

| Des-chloro analog | Over-reduction (if metal catalyzed) | Very similar Rf to product; Mass = M-34 | Column Chromatography (High efficiency) |

| Transition Metal Residues | Pd/Ni catalysts (Suzuki/Negishi) | Dark color; Ash content | Scavenger Resins or Charcoal |

| Oligomers/Tars | Thermal polymerization of pyridine | Baseline material; Dark color | Silica Plug Filtration |

Module 2: Purification Protocols

Protocol A: The "Golden Standard" Chemical Wash (First Line of Defense)

Target: Removal of acidic by-products (benzoic acids) and trace phenols.

Why this works: The target molecule is a diaryl ketone with a chloropyridine ring. It is neutral to weakly basic. Acidic impurities like 3,5-dimethylbenzoic acid can be quantitatively removed by converting them into water-soluble salts.

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

-

Acidic Wash (Optional but recommended): Wash with 0.5 M HCl (cold).

-

Note: The 2-chloropyridine nitrogen is weakly basic due to the electron-withdrawing chlorine and carbonyl groups. It will likely not protonate significantly at this concentration, but highly basic amine impurities will be removed.

-

-

Alkaline Wash (Critical): Wash the organic layer 2x with Saturated NaHCO₃ followed by 1x with 1M NaOH .

-

Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate.

Protocol B: Recrystallization (For Solids >90% Purity)

Target: Removal of structural isomers and starting materials.

Solvent System: Ethanol/Water or Isopropanol (IPA)/Hexane.

-

Solubility Test: Dissolve 100 mg in minimal boiling IPA. If soluble, add Hexane dropwise until turbidity persists.

-

Process:

-

Dissolve crude solid in boiling IPA (approx. 3-5 mL/g).

-

Perform a hot filtration if insoluble black specks (metals/carbon) are present.

-

Allow to cool slowly to room temperature (RT) over 2 hours.

-

Chill at 0-4°C for 4 hours.

-

-

Harvest: Filter crystals and wash with cold Hexane.

Protocol C: Flash Chromatography (For Oily/Complex Mixtures)

Target: Separation of des-chloro impurities and non-polar starting materials.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5 → End 80:20).

-

Loading: Dissolve in minimal DCM or adsorb onto silica (dry loading) if solubility is poor in mobile phase.

-

Visualization: UV (254 nm). The benzoyl group is a strong chromophore.

Module 3: Troubleshooting Guide (Q&A)

Q1: "I tried recrystallizing from Ethanol, but the product oiled out instead of crystallizing. What went wrong?" A: "Oiling out" occurs when the impurity profile depresses the melting point below the solvent's boiling point, or the solution is too concentrated.

-

Fix: Re-dissolve the oil in the boiling solvent and add a "seed crystal" of pure product if available. Alternatively, switch to a solvent pair with a larger polarity difference, such as EtOAc/Heptane . Add the non-solvent (Heptane) very slowly to the hot solution until just cloudy, then add one drop of solvent (EtOAc) to clear it. Cool very slowly.

Q2: "My product has a persistent yellow/brown color even after chromatography. How do I remove it?" A: This is likely due to trace pyridine-N-oxides or conjugated oligomers.

-

Fix: Dissolve the compound in warm Ethanol and treat with Activated Charcoal (10 wt%) . Reflux for 15 minutes, filter through a Celite pad while hot. This physically adsorbs high-molecular-weight colored impurities.

Q3: "I suspect metal contamination (Pd/Cu) is affecting my downstream biological assay. How do I clean it?" A: Standard chromatography often fails to remove trace metals.

-

Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) at the end of the reaction. Stir the organic solution with the resin for 2-4 hours, then filter. Alternatively, a wash with aqueous N-Acetylcysteine or EDTA solution can chelate metals into the aqueous phase.

Module 4: Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine based on the physical state and impurity profile.

Caption: Decision matrix for selecting the optimal purification route based on crude physical state and initial purity assessment.

Module 5: FAQ

Q: Can I use acid extraction to purify this pyridine derivative? A: Use caution. While pyridines are generally basic, the electron-withdrawing chlorine at C2 and the benzoyl group at C5 significantly reduce the basicity of the nitrogen. Strong acids (like conc. HCl) might protonate it, but they could also induce hydrolysis of the ketone or nucleophilic displacement of the chloride. We recommend relying on the neutrality of the molecule for purification (washing away other acids/bases) rather than trying to extract the molecule itself into acid.

Q: What is the expected melting point? A: While specific experimental data for this exact analog can vary by crystal form, structurally similar diaryl ketones (e.g., 2-chloro-5-benzoylpyridine) typically melt between 60°C and 80°C . If your solid melts significantly lower (<50°C), it likely contains solvent residues or starting material (eutectic depression).

Q: Is the chlorine atom labile? A: The 2-chloro position is activated for Nucleophilic Aromatic Substitution (SnAr), especially with the electron-withdrawing carbonyl at C5. Avoid using strong nucleophiles (like methoxide, hydroxide in hot conditions, or thiolates) during purification, as you may accidentally displace the chlorine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1187168-10-0. Retrieved from [Link]

-

Organic Syntheses (2011). Synthesis of Pyridine Derivatives via Friedel-Crafts Acylation. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

-

EPA CompTox Dashboard (2025). 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine Properties. Retrieved from [Link]

Sources

Solving solubility issues of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine in aqueous media

Welcome to the technical support center for 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. This guide provides in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions to ensure the successful integration of this molecule into your research.

Physicochemical Properties and Solubility Profile

Understanding the inherent properties of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine is the first step in developing an effective solubilization strategy. While specific experimental data for this exact compound is sparse in public literature, we can infer its likely behavior based on its structural components: a chlorinated pyridine ring and a dimethylbenzoyl group.

Structural Features and Their Implications:

-

Chlorinated Pyridine Ring: The pyridine ring introduces a basic nitrogen atom, suggesting that the compound's solubility will be pH-dependent.[1] The chloro-substituent adds to the molecule's hydrophobicity.

-

Dimethylbenzoyl Group: This bulky, non-polar group significantly contributes to the molecule's low aqueous solubility.

Based on these features, 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine is predicted to be a hydrophobic, weakly basic compound.[1][2]

Table 1: Estimated Physicochemical Properties of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine

| Property | Estimated Value/Characteristic | Implication for Aqueous Solubility |

| Molecular Weight | 245.71 g/mol [3] | Higher molecular weight can negatively impact solubility.[4] |

| LogP (Octanol-Water Partition Coefficient) | High (Predicted) | Indicates high lipophilicity and poor water solubility.[5] |

| Aqueous Solubility | Very Low / Practically Insoluble[6] | Direct dissolution in aqueous buffers is unlikely to be successful. |

| pKa (Predicted) | Weakly Basic | Solubility is expected to increase in acidic conditions (lower pH).[2][7] |

| Solubility in Organic Solvents | Soluble in DMSO, Ethanol, Methanol[8][9] | These solvents are suitable for preparing concentrated stock solutions. |

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when working with 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine in a question-and-answer format.

Q1: My compound precipitated immediately after I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS). What happened and how can I fix it?

A1: This is a classic case of "solvent shock."[8] The compound is highly soluble in the organic stock solvent (DMSO) but crashes out when rapidly transferred to an aqueous environment where its solubility is exceedingly low.[1]

Causality: The abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the hydrophobic molecules to aggregate and precipitate.

Solutions:

-

Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of buffer while vortexing, then add this intermediate dilution to the final volume.[8] This gradual change in solvent polarity can help maintain solubility.

-

Pre-warm the Aqueous Buffer: Increasing the temperature of your buffer to 25°C or 37°C can sometimes improve solubility.[1]

-

Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer system. It is crucial to determine the maximum soluble concentration experimentally.

-

Reduce the Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[10][11] Preparing a more concentrated stock solution allows you to use a smaller volume, thus lowering the final DMSO percentage.

Q2: I'm observing a decrease in my compound's effect over the duration of my multi-day cell culture experiment. Could this be a solubility issue?

A2: Yes, this is a strong possibility. The compound may be slowly precipitating out of the cell culture medium over time, even if it appeared to be in solution initially. This reduces the effective concentration of the compound available to the cells.

Causality: A solution that is seemingly clear may be a supersaturated, thermodynamically unstable state. Over time, the compound can crystallize and fall out of solution. This can be exacerbated by temperature fluctuations in the incubator or evaporation from the culture plates.[6]

Solutions:

-

Incorporate Solubilizing Excipients: The use of cyclodextrins can be highly effective. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the drug molecule, while their hydrophilic exterior keeps the entire complex dissolved in water.[][13][14] This forms a stable solution, preventing precipitation over time.

-

pH Adjustment: Since the compound is weakly basic, lowering the pH of your buffer system (if your experiment permits) can increase its solubility by protonating the pyridine nitrogen.[7][15]

-

Regular Media Changes: If other methods are not feasible, more frequent replacement of the media containing the compound can help maintain a more consistent concentration.

Q3: Can I increase the solubility by simply lowering the pH of my buffer?

A3: While lowering the pH is a valid strategy for a weakly basic compound, there are important considerations.[16][17]

Causality: At a pH below the compound's pKa, the pyridine nitrogen will be protonated, creating a charged species that is more soluble in polar solvents like water.[2]

Considerations:

-

Experimental Compatibility: Your cells or assay system must be able to tolerate the lower pH without affecting the biological outcome. Most cell culture experiments are performed at a physiological pH of 7.2-7.4.

-

Buffer Choice: Be cautious with phosphate buffers (like PBS) as they can sometimes interact with small molecules and reduce their solubility, especially when a compound precipitates.[1] Consider alternative buffering agents like HEPES or MES if precipitation in PBS is observed.

Q4: I've tried using co-solvents, but I'm still getting precipitation. What's my next step?

A4: If simple co-solvent systems are failing, a more advanced formulation strategy is required. The most recommended next step is the use of cyclodextrins.

Causality: Cyclodextrins form inclusion complexes with hydrophobic molecules, effectively creating a water-soluble "package" for the drug.[18] This is not just a co-solvent effect but a true molecular encapsulation that can dramatically increase aqueous solubility.[14]

Recommended Cyclodextrins:

-

HP-β-CD (Hydroxypropyl-β-cyclodextrin): Often a good starting point due to its high water solubility and low toxicity.

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin): Also widely used, particularly in parenteral formulations.[14]

The choice between them may require some empirical testing to see which one provides the best solubility enhancement for this specific compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the steps for preparing a standard 10 mM stock solution.

Materials:

-

2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (solid)

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer and sonicator

Procedure:

-

Weigh out the required amount of solid compound. For a 1 mL 10 mM stock, you will need 2.457 mg.

-

Transfer the weighed compound to a sterile tube.

-

Add approximately half of the final desired volume of DMSO (e.g., 500 µL for a 1 mL final volume).

-

Vortex the mixture vigorously until the solid is completely dissolved.[6]

-

If dissolution is slow, use a sonicator for 5-10 minutes.

-

Once fully dissolved, add DMSO to the final desired volume.

-